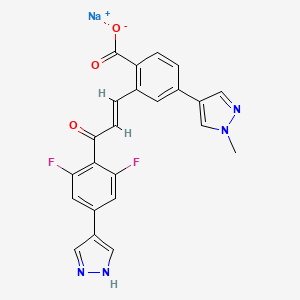
FT-1101
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FT-1101 is an orally bioavailable, potent and selective BET inhibitor. FT-1101 binds to the acetylated lysine recognition motifs in the bromodomain sites of BET proteins, thereby preventing the interaction between the BET proteins and acetylated histones. This disrupts chromatin remodeling and gene expression. Prevention of the expression of certain growth-promoting genes may lead to the inhibition of tumor cell growth. BET proteins, comprised of BRD2, BRD3, BRD4 and BRDT, are transcriptional regulators that play an important role during development and cellular growth.
Applications De Recherche Scientifique
Fourier Transform Spectroscopy in Planetary Research
- Abstract : This paper reviews the application of Fourier Transform Spectroscopy in planetary research, including observations of the Sun, planets, and other celestial bodies. It discusses the instrumentation and scientific results of FTS in this field, as well as its future prospects and limitations (Hanel & Kunde, 1975).
Analytical Applications of FT-IR Spectroscopy in Microbiology and Prion Research
- Abstract : This article highlights the use of Fourier Transform-Infrared (FT-IR) spectroscopy as a biophysical method in microbiology and prion research. FT-IR spectroscopy has proven to be a powerful method for the rapid differentiation and identification of microorganisms, contributing to clinical medicine and bioterrorism prevention. It also has significant applications in prion sciences, particularly in understanding the structural features of pathological prion proteins (Beekes, Lasch, & Naumann, 2007).
Applications of FT-IR Spectroscopy for Solid State Physics Problems
- Abstract : This paper presents examples of FT-IR applications in the research of high-temperature superconductor materials, including the determination of energy gaps and plasma frequency estimation. It also explores the study of nuclear hyperfine structure of atomic impurities in crystals using high-resolution FT-IR (Zhizhin, 1987).
Applications of FT-IR Spectroscopy to Edible Oils
- Abstract : This study demonstrates the use of FT-IR spectroscopy as an analytical tool in food research, specifically for studying edible oils and fats. It details how FT-IR spectroscopy can detect adulteration in extra virgin olive oil and monitor the oxidation process in oils (Vlachos et al., 2006).
Propriétés
Nom du produit |
FT-1101 |
|---|---|
Nom IUPAC |
Unknown |
SMILES |
Unknown |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
FT-1101; FT 1101; FT1101. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-nitrophenyl)methyl N-allyl-N-[8-[4-[benzenesulfonyl(methyl)amino]-3-methyl-3-phenyl-butyl]-8-azabicyclo[3.2.1]octan-3-yl]carbamate](/img/structure/B1192798.png)
![(3S,7R,10R,13R,17R)-17-[(2R)-6-hydroxy-6-prop-2-enylnon-8-en-2-yl]-4,4,10,13-tetramethyl-1,2,3,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,7-diol](/img/structure/B1192819.png)
